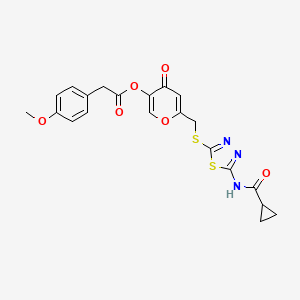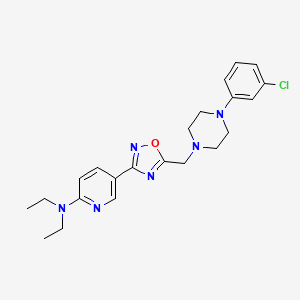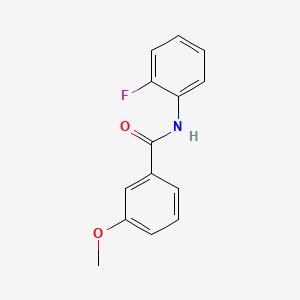
3-(3-Amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the trifluoroacetic acid group suggests that this compound might be a salt or a zwitterion at physiological pH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring and the trifluoroacetic acid group. The compound also contains an amino group and a methylpropyl group attached to the oxazolidinone ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxazolidinone ring might participate in reactions with nucleophiles or bases. The trifluoroacetic acid group is a strong acid and might undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroacetic acid group might make the compound highly polar and soluble in water .Scientific Research Applications
Oxazolidinones in Antimicrobial Agents
Oxazolidinones, such as Linezolid, represent a novel class of synthetic antimicrobial agents displaying unique mechanisms of protein synthesis inhibition. These agents are particularly effective against resistant pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Further modification of the oxazolidinone nucleus could yield even more potent agents with novel activity spectra (Diekema & Jones, 2000).
Fine Organic Synthesis
Amino-1,2,4-triazoles, akin in some aspects to the structural complexity of the target compound, serve as essential raw materials in the fine organic synthesis industry. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, and more. Their use extends to the production of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing the versatility of such compounds in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical Applications
The review on Chlorogenic Acid (CGA) underscores the pharmacological significance of compounds with a similar molecular backbone, highlighting their roles in offering antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. CGA, like other structurally intricate molecules, modulates lipid metabolism and glucose regulation, hinting at the potential therapeutic uses of complex compounds like "3-(3-Amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid" in treating various disorders including diabetes and obesity (Naveed et al., 2018).
Future Directions
properties
IUPAC Name |
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c1-6(4-8)5-9-2-3-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJICMHGDHWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCOC1=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)
![N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2945427.png)



![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)





![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
![6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945446.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)